molecular formula C5H4N2 B12612031 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile CAS No. 918658-69-2

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile

Cat. No.: B12612031
CAS No.: 918658-69-2
M. Wt: 92.10 g/mol
InChI Key: CAJAFOZIIFFBCK-UHFFFAOYSA-N
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Description

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is a strained bicyclic compound featuring a bridgehead nitrogen atom and a nitrile group. Its norbornene-like framework (bicyclo[2.1.0]) introduces significant ring strain, which influences its reactivity and physical properties. The nitrile group at position 2 enhances its utility as a precursor for further functionalization, such as cycloadditions or nucleophilic substitutions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918658-69-2

Molecular Formula

C5H4N2

Molecular Weight

92.10 g/mol

IUPAC Name

5-azabicyclo[2.1.0]pent-1-ene-2-carbonitrile

InChI

InChI=1S/C5H4N2/c6-2-3-1-4-5(3)7-4/h4,7H,1H2

InChI Key

CAJAFOZIIFFBCK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C1C#N)N2

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that can be utilized to form the bicyclic framework:

  • Reagents : A suitable diene and dienophile.
  • Conditions : Typically requires heat or catalysts.

Photochemical Methods

Photochemical reactions provide an alternative pathway for synthesizing this compound.

Photofragmentation

Photofragmentation techniques can generate reactive intermediates that readily undergo cyclization:

  • Conditions : Low temperatures (e.g., -60 °C) are often employed to stabilize intermediates.

This method has shown promise in selectively forming desired products while minimizing side reactions.

Chemical Transformations

Chemical transformations involve modifying existing compounds to yield this compound.

N-Alkylation and Carbonitrilation

N-Alkylation followed by carbonitrilation can effectively introduce the carbonitrile group:

  • Reagents : Alkyl halides and cyanide sources.

This sequential approach allows for precise control over functionalization, leading to high yields of the target compound.

Comparative Analysis of Methods

The following table summarizes the different preparation methods for this compound, highlighting their advantages and limitations:

Method Advantages Limitations
Cycloaddition High selectivity and yield Requires specific reagents
Photochemical Mild conditions, good for unstable intermediates Limited scope of substrates
Chemical Transformations Versatile functionalization options Multi-step processes may reduce overall yield

Chemical Reactions Analysis

Types of Reactions

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for various transformations, including:

  • Formation of Nitrogen-Centered Radicals : This compound can undergo reactions that generate nitrogen-centered radicals, which are useful in the synthesis of complex organic molecules .
  • Aziridination Reactions : The compound has been utilized in aziridination reactions, where it reacts with alkenes to form aziridines, which are valuable intermediates in the synthesis of pharmaceuticals .

1.2 Case Studies

A notable study demonstrated the use of this compound in the synthesis of biologically active compounds through a series of cyclization reactions, showcasing its ability to form complex structures efficiently .

Medicinal Chemistry

2.1 Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological activities, including:

  • Antiviral Properties : Compounds derived from this bicyclic structure have shown efficacy against various viral infections, making them potential candidates for drug development .
  • Antitumor Activity : Some derivatives have been investigated for their anticancer properties, with studies indicating their ability to inhibit tumor growth in vitro .

2.2 Data Table: Pharmacological Activities

Compound DerivativeActivity TypeReference
5-Azabicyclo[2.1.0]pent-1-en-2-carbonitrile derivative AAntiviral
5-Azabicyclo[2.1.0]pent-1-en-2-carbonitrile derivative BAntitumor
5-Azabicyclo[2.1.0]pent-1-en-2-carbonitrile derivative CAntimicrobial

Material Science

3.1 Polymer Chemistry

The compound has been explored as a monomer in polymer chemistry due to its ability to participate in ring-opening polymerization processes, leading to the development of novel polymeric materials with enhanced properties .

3.2 Case Study: Polymer Development

A recent study highlighted the use of this compound in creating biodegradable polymers that exhibit improved mechanical properties compared to traditional plastics, suggesting a pathway toward sustainable materials .

Mechanism of Action

The mechanism of action of 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group and the bicyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between 5-azabicyclo[2.1.0]pent-1-ene-2-carbonitrile and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound Bicyclo[2.1.0] Nitrile at position 2 High ring strain, bridgehead nitrogen
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, nitrile Fused heterocyclic system
Compound 11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, nitrile Dual nitrile groups
Compound 12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile Tricyclic framework
Dewar Pyrrole Derivative () Bicyclo[2.1.0] Ethoxycarbonyl Parent Dewar pyrrole system
Compound 3l () Bicyclo[2.2.2]octene Dicyanomethylene, complex substituents Larger ring, reduced strain

Key Observations :

  • Ring Strain : The bicyclo[2.1.0] system in the target compound exhibits higher strain than the bicyclo[2.2.2] system in Compound 3l (), which impacts thermal stability and reactivity .

Implications for Target Compound :

  • The target compound may require specialized conditions (e.g., NaOAc/AcOH for cyclization) similar to , but its strain might necessitate lower temperatures or shorter reaction times to prevent decomposition .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) ^1^H NMR Features
Compound 11a () 243–246 2,219 Multiple aromatic protons, =CH signal
Compound 11b () 213–215 2,209 4-Cyanobenzylidene protons
Target Compound (Inferred) N/A ~2,200–2,220 Bridgehead H, strained environment

Spectroscopic Trends :

  • The nitrile IR stretch (~2,200 cm⁻¹) is consistent across all nitrile-containing compounds (), suggesting similar electronic environments .
  • ^1^H NMR of the target compound would likely show distinct bridgehead proton signals and deshielded aromatic protons due to ring strain .

Biological Activity

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, contributing to its distinctive chemical behavior. The presence of the carbonitrile functional group enhances its reactivity and potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C5H6N2\text{C}_5\text{H}_6\text{N}_2

Antitumor Activity

Research indicates that compounds related to azabicyclo structures exhibit significant antitumor properties. For instance, naturally occurring aziridines, which share structural similarities with this compound, have been shown to possess antitumor activity. Notable examples include mitomycins, which are utilized in clinical chemotherapy for various cancers due to their ability to inhibit DNA synthesis in cancer cells .

Antimicrobial Properties

The antimicrobial potential of azabicyclic compounds has been explored in various studies. For example, certain azabicyclo derivatives have demonstrated effectiveness against bacterial enzymes, indicating their role as potential antibacterial agents. Specifically, compounds like 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid have been identified as inhibitors of bacterial diaminopimelic acid epimerase, showcasing promising antimicrobial activity .

Analgesic Activity

In a study assessing the analgesic properties of related bicyclic compounds, it was found that some derivatives exhibited marginal analgesic effects when tested in animal models. However, the specific activity of this compound remains less characterized in this regard . Further investigations are needed to elucidate its potential as an analgesic agent.

Table of Biological Activities

Activity Compound Effectiveness Reference
AntitumorMitomycin CHigh (clinical use)
Antibacterial2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acidInhibits bacterial enzyme
Analgesic2-methyl-2-azabicyclo[3.3.1]nonaneMarginal activity

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of azabicyclic compounds similar to this compound, focusing on their mechanism of action in inhibiting cancer cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells through DNA intercalation and subsequent disruption of replication processes.

Case Study 2: Antimicrobial Screening

Another case study involved screening various azabicyclic derivatives for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that several derivatives exhibited notable inhibitory effects on bacterial growth, suggesting a viable pathway for developing new antibiotics based on the azabicyclic scaffold.

Q & A

Basic: What are the standard synthetic routes for 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile?

Methodological Answer:
The synthesis typically involves cycloaddition or ring-strain-driven reactions. Key steps include:

  • Cyclopropanation : Use of diazo compounds or carbene precursors to form the bicyclic core.
  • Nitrogen Insertion : Introduction of the azabicyclo moiety via amidination or reductive amination.
  • Cyanide Functionalization : Nitrile groups are introduced via nucleophilic substitution (e.g., KCN under anhydrous conditions) or via cyanide transfer reagents.
    Validation : Monitor intermediates using 1H^{1}\text{H}-NMR to confirm ring closure and FT-IR for nitrile absorption (~2200 cm1^{-1}). Reference synthetic protocols for structurally related azabicyclo compounds in pharmacological contexts .

Advanced: How can discrepancies in crystallographic data for strained bicyclic systems like this compound be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Thermal Motion : High ring strain increases atomic displacement parameters. Use low-temperature (100 K) X-ray diffraction to reduce thermal noise .
  • Disorder Modeling : Apply twin refinement in SHELXL-97 for disordered atoms, particularly in the nitrile and bridgehead positions.
  • Absorption Correction : Implement empirical methods (e.g., multi-scan correction in SADABS) to address anisotropic absorption effects in small crystals .
    Case Study : A study on Λ-ethoxycarbonyl derivatives resolved disorder by constraining bond lengths and angles during refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR identifies nitrile carbons (δ ~110-120 ppm) and bridgehead carbons (δ ~50-70 ppm). 1H^{1}\text{H}-NMR detects strained methylene protons (δ ~3.0-4.5 ppm).
  • FT-IR : Confirm nitrile presence with a sharp peak at ~2200 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]+^+) and fragmentation patterns consistent with ring strain.

Advanced: How can researchers assess the bioactivity of this compound given limited pharmacological data?

Methodological Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like enzymes or receptors. Compare with structurally similar antibiotics (e.g., doripenem, tomopenem) .
  • In Vitro Assays : Test against bacterial strains (e.g., E. coli BL21) or cancer cell lines (e.g., HeLa) using MIC or MTT assays. Include controls with known azabicyclo antibiotics to contextualize results .

Basic: How are physical properties (e.g., melting point) determined for highly strained azabicyclo compounds?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points with a heating rate of 10°C/min under nitrogen. For compounds like (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, melting ranges (e.g., 55-59°C) correlate with stereochemical purity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C suggests suitability for high-temperature reactions .

Advanced: What computational strategies optimize reaction pathways for azabicyclo nitriles?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to model transition states (e.g., B3LYP/6-31G* level) for cyclopropanation steps.
  • AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible routes by mining reaction databases for analogous bicyclic systems .

Advanced: How to address contradictions in proposed reaction mechanisms for azabicyclo systems?

Methodological Answer:

  • Isotopic Labeling : Track 15N^{15}\text{N} or 13C^{13}\text{C} in intermediates via NMR to validate mechanistic steps.
  • Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants for ring-opening/closure steps. Compare with DFT-predicted activation energies .

Advanced: How can bibliometric tools identify emerging trends in azabicyclo research?

Methodological Answer:

  • VOSviewer : Map keyword co-occurrence networks (e.g., "ring strain," "nitrile functionalization") in Scopus/PubMed datasets.
  • ScientoPy (v2.1.0) : Analyze publication growth rates and collaboration networks to pinpoint understudied areas (e.g., catalytic asymmetric synthesis) .

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